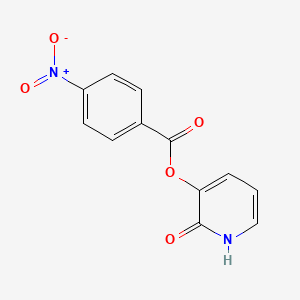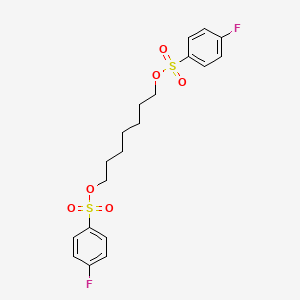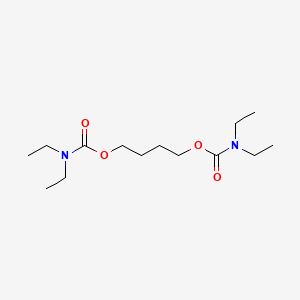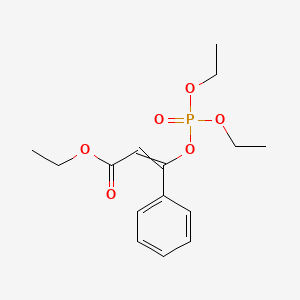
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryloxy group attached to a phenyl-substituted prop-2-enoate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate typically involves the reaction of ethyl 3-bromo-3-phenylprop-2-enoate with diethyl phosphite under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the diethoxyphosphoryloxy group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphoryloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonate esters.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The diethoxyphosphoryloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also participate in signaling pathways by modulating the activity of specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate: The E-isomer of the compound with similar chemical properties but different spatial arrangement.
Diethyl phenylphosphonate: Lacks the prop-2-enoate backbone but shares the diethoxyphosphoryloxy group.
Phenylphosphonic acid: A simpler analog with a phosphonic acid group instead of the ester.
Uniqueness
Ethyl (Z)-3-diethoxyphosphoryloxy-3-phenyl-prop-2-enoate is unique due to its Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different biological activities and chemical properties compared to its E-isomer and other similar compounds.
Propiedades
Número CAS |
27238-13-7 |
|---|---|
Fórmula molecular |
C15H21O6P |
Peso molecular |
328.30 g/mol |
Nombre IUPAC |
ethyl 3-diethoxyphosphoryloxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O6P/c1-4-18-15(16)12-14(13-10-8-7-9-11-13)21-22(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3 |
Clave InChI |
ZSQCNQOWYXWZNY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C1=CC=CC=C1)OP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


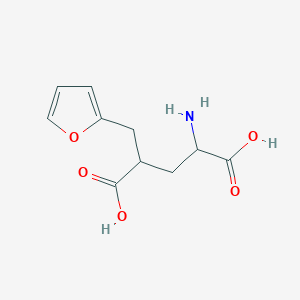
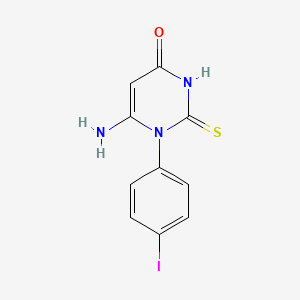
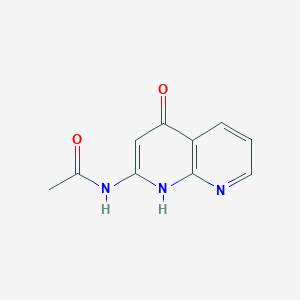
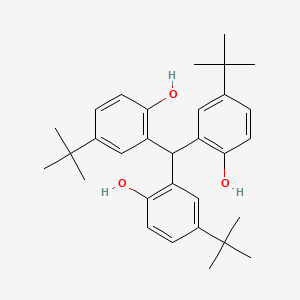
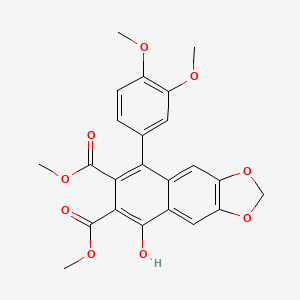
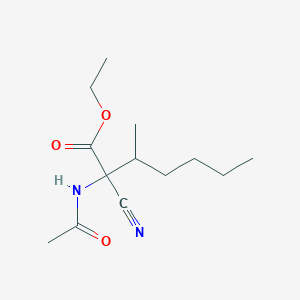
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)
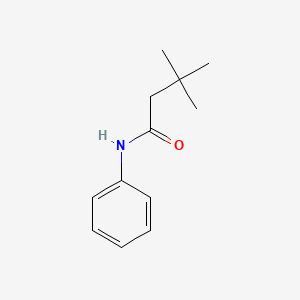
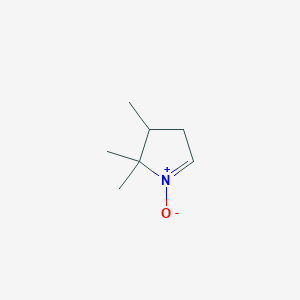
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
![N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline](/img/structure/B13999989.png)
